2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(4-hydroxy-3,5-dimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione
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Overview
Description
2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(4-hydroxy-3,5-dimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione is a complex organic compound with a unique structure that combines a fluorophenyl group, a sulfanyl group, and a pyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(4-hydroxy-3,5-dimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoquinoline core, followed by the introduction of the fluorophenyl and sulfanyl groups. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(4-hydroxy-3,5-dimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(4-hydroxy-3,5-dimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoquinoline derivatives, such as:
- 4-Hydroxy-2-quinolones
- 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinoline-dione
Uniqueness
What sets 2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(4-hydroxy-3,5-dimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione apart is its combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the fluorophenyl and sulfanyl groups, along with the pyrimidoquinoline core, provides a distinct structural framework that could lead to novel applications and properties.
Properties
Molecular Formula |
C26H24FN3O5S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H24FN3O5S/c1-34-18-10-14(11-19(35-2)23(18)32)20-21-16(8-5-9-17(21)31)28-24-22(20)25(33)30-26(29-24)36-12-13-6-3-4-7-15(13)27/h3-4,6-7,10-11,20,32H,5,8-9,12H2,1-2H3,(H2,28,29,30,33) |
InChI Key |
UKPFJRCEGUZINB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5F |
Origin of Product |
United States |
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